sirodesmin J -

sirodesmin J

Catalog Number: EVT-1586832
CAS Number:
Molecular Formula: C20H26N2O8S3
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
sirodesmin J is a natural product found in Leptosphaeria maculans with data available.
Overview

Sirodesmin J is a secondary metabolite produced by the fungal plant pathogen Leptosphaeria maculans, known for its role in plant disease and its potential applications in agriculture and biotechnology. This compound belongs to a class of metabolites called epipolythiodioxopiperazines, which are characterized by their complex structures and biological activities. Sirodesmin J, along with its analogs, has garnered attention due to its phytotoxic properties and ability to influence plant defense mechanisms.

Source

Sirodesmin J is synthesized by Leptosphaeria maculans, a fungus that primarily infects cruciferous plants, leading to significant agricultural losses. The biosynthesis of this compound involves a specific gene cluster that encodes the necessary enzymes for its production. Research indicates that various genes, including sirP, sirG, and sirZ, play crucial roles in the regulation and synthesis of sirodesmin J and related compounds .

Classification

Sirodesmin J is classified as an antibiotic and phytotoxin. Its structural classification falls under the category of epipolythiodioxopiperazines, which are known for their diverse biological activities, including antifungal, antibacterial, and phytotoxic effects. This classification highlights its significance in both ecological interactions and potential agricultural applications.

Synthesis Analysis

Methods

The synthesis of sirodesmin J involves several key steps facilitated by specific enzymes encoded by the sir gene cluster. The primary method for studying its synthesis includes:

  • Cultivation: Leptosphaeria maculans is cultured in a suitable medium, such as V8 juice agar, to promote metabolite production.
  • Extraction: After cultivation, culture filtrates are extracted using solvents like ethyl acetate or acetonitrile to isolate sirodesmin J.
  • Purification: High-performance liquid chromatography (HPLC) is employed for the purification of the compound from crude extracts.

Technical Details

The extraction process typically involves filtering the culture to remove mycelia, followed by solvent extraction. The resulting organic phase is dried and reconstituted for further analysis using HPLC. Mass spectrometry is often used to confirm the identity of sirodesmin J based on its unique mass-to-charge ratio .

Molecular Structure Analysis

Structure

Sirodesmin J has a complex molecular structure characterized by multiple sulfur atoms and a dioxopiperazine core. Its structural formula includes various functional groups that contribute to its biological activity.

Data

The molecular formula for sirodesmin J is C₁₄H₁₉N₃O₆S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific ratios. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Reactions

Sirodesmin J participates in various chemical reactions that contribute to its biological activity. These reactions include:

  • Redox Reactions: Sirodesmin J can induce oxidative stress in plant cells, leading to programmed cell death.
  • Enzymatic Reactions: The compound interacts with plant defense enzymes, modulating their activity and influencing plant immune responses.

Technical Details

Research has demonstrated that sirodesmin J treatment can upregulate genes associated with plant defense mechanisms, such as those involved in chitin response and sulfur compound biosynthesis . This modulation highlights the compound's role in plant-pathogen interactions.

Mechanism of Action

Process

The mechanism of action of sirodesmin J involves:

  1. Induction of Reactive Oxygen Species: Upon application, sirodesmin J triggers an increase in reactive oxygen species within plant cells.
  2. Activation of Defense Pathways: The compound activates signaling pathways associated with plant defense responses, leading to enhanced resistance against pathogens.
  3. Cell Death Induction: Sirodesmin J can induce programmed cell death in susceptible plant tissues, facilitating disease progression.

Data

Studies have shown that sirodesmin J treatment leads to significant changes in gene expression profiles related to stress responses in plants .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sirodesmin J typically appears as a yellowish solid or powder.
  • Solubility: It is soluble in organic solvents like methanol and ethyl acetate but less soluble in water.

Chemical Properties

  • Stability: Sirodesmin J is relatively stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of sulfur atoms makes sirodesmin J reactive towards nucleophiles.

Relevant data regarding its stability and reactivity can be obtained through controlled experiments assessing degradation rates under various environmental conditions .

Applications

Scientific Uses

Sirodesmin J has several potential applications:

  • Agricultural Biopesticide: Due to its phytotoxic properties against certain crops, it can be explored as a natural herbicide or fungicide.
  • Research Tool: Its ability to induce cell death makes it useful for studying programmed cell death pathways in plants.
  • Biological Control Agent: Sirodesmin J may serve as a model compound for developing biocontrol strategies against fungal pathogens in agriculture.

Research continues to explore these applications further, emphasizing the need for sustainable agricultural practices utilizing natural compounds like sirodesmin J .

Biosynthetic Gene Cluster Architecture and Functional Genomics

Genomic Organization of the Sirodesmin J Cluster in Leptosphaeria spp.

Identification and Delineation of Core Biosynthetic Genes

The sirodesmin J biosynthetic gene cluster (BGC) resides within a 25–30 kb genomic region in Leptosphaeria maculans, featuring 15–18 co-regulated genes essential for epipolythiodioxopiperazine (ETP) toxin production. Core genes include:

  • sirP: A bimodular non-ribosomal peptide synthetase (NRPS) catalyzing the initial dipeptide assembly [1] [5].
  • sirZ: A Zn(II)₂Cys₆ transcriptional regulator governing cluster expression [9].
  • sirA: An ABC transporter enabling self-protection against sirodesmin toxicity [5].
  • Cytochrome P450 genes (sirC/E/F): Responsible for post-assembly modifications, including sulfur bridging [1] [3].
  • Thioredoxin reductase (sirT): Implicated in disulfide bridge formation [3].

Table 1: Core Genes in Sirodesmin J Biosynthesis

GeneProtein FunctionRole in Sirodesmin J Pathway
sirPBimodular NRPSDipeptide core assembly
sirZZn(II)₂Cys₆ regulatorTranscriptional activation
sirAABC transporterToxin efflux/self-protection
sirC, E, FCytochrome P450 monooxygenasesCyclization/sulfurization
sirTThioredoxin reductaseDisulfide bridge formation

Genes within the cluster exhibit coordinated expression during toxin production, confirmed via RT-PCR and gene disruption studies. Silencing sirZ reduces sirodesmin output by >90%, demonstrating its pivotal regulatory role [9].

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Sirodesmin J Assembly

The NRPS sirP is a two-module enzyme critical for constructing the ETP scaffold. Module 1 activates and thiolates phenylalanine, while Module 2 incorporates serine. The resulting diketopiperazine undergoes sulfurization, methylation, and cyclization by auxiliary enzymes [1] [5]. Disruption of sirP abolishes sirodesmin production, confirming its indispensability. Notably, the sirA transporter—though not essential for biosynthesis—modulates extracellular toxin secretion and host-pathogen interactions. sirA mutants exhibit heightened sensitivity to exogenous sirodesmin, indicating its role in self-protection [5].

Comparative Genomics with Epipolythiodioxopiperazine (ETP) Clusters in Aspergillus and Penicillium spp.

The sirodesmin J cluster shares significant synteny with ETP clusters in Aspergillus fumigatus (gliotoxin) and Penicillium lilacinoechinulatum:

  • Conserved Core: All clusters encode homologs of sirP, sirZ, sirT, and P450s [1] [3].
  • Divergent Boundaries: A. fumigatus lacks sirA, instead employing a major facilitator superfamily (MFS) transporter (gliA) for efflux [5].
  • Regulatory Cross-Compatibility: P. lilacinoechinulatum’s PlgliZ regulator cannot complement A. fumigatus ΔgliZ mutants, suggesting lineage-specific adaptations despite sequence conservation [9].

Table 2: Comparative Features of ETP Biosynthetic Clusters

OrganismCluster SizeCore GenesUnique GenesTransporter Type
Leptosphaeria maculans25–30 kbsirP, sirZ, sirAsirD (prenyltransferase)ABC (SirA)
Aspergillus fumigatus28 kbgliP, gliZ, gliTgliK (aldehyde reductase)MFS (GliA)
Penicillium lilacinoechinulatum22 kbPlgliP, PlgliZPlgliN (methyltransferase)Undetermined

Microsynteny analysis reveals that the sirP-sirZ-sirT triad is conserved across ETP clusters, flanked by lineage-specific genes tailoring side-chain modifications [3] [6].

Evolutionary Conservation of Pathway-Specific Regulatory Elements

Horizontal Gene Transfer Hypotheses for ETP Cluster Dispersal

The discontinuous distribution of ETP clusters across ascomycetes—present in Leptosphaeria, Aspergillus, and Chaetomium but absent in close relatives—suggests non-vertical inheritance. Key evidence includes:

  • Ancestral Cluster Duplication: Magnaporthe grisea’s ACE1 cluster underwent tandem duplication, generating paralogs like SYN2 and RAP2 [2].
  • Lateral Transfer to Aspergillus clavatus: Five of six ACE1-like genes in A. clavatus phylogenetically nest within M. grisea homologs, defying species phylogeny. This cluster’s fragmented state (six genes vs. 15 in M. grisea) implies HGT followed by degeneration [2].
  • Whole-Cluster Transfer: The sterigmatocystin cluster’s transfer from Aspergillus to Podospora [6] provides a precedent for HGT of large BGCs. Similarly, ETP clusters may have moved en bloc via meiotic recombination or mitochondrial plasmids [3] [6].

Phylogenetic Distribution of Sirodesmin-like Gene Clusters in Ascomycetes

Sirodesmin-like clusters occur sporadically in Sordariomycetes, Dothideomycetes, and Eurotiomycetes. Phylogenies of sirP and sirZ homologs reveal:

  • Monophyletic Origin: All ETP cluster genes form a clade distinct from primary metabolic paralogs, indicating a single ancestral cluster [3].
  • Lineage-Specific Losses: Fusarium graminearum retains a truncated ETP-like cluster lacking sulfur-processing genes, suggesting functional decay [3].
  • Regulatory Conservation: The Zn(II)₂Cys₆ domain in SirZ/GliZ orthologs binds conserved promoter motifs (e.g., 5ʹ-CCG-N₆-CGG-3ʹ) in all ETP clusters, preserving co-regulation despite genomic rearrangements [9].

Horizontal transfer likely facilitated niche adaptation: plant pathogens (Leptosphaeria) use sirodesmin for host penetration, while opportunists (Aspergillus) employ gliotoxin for immune evasion [3] [5] [9].

Compound Names in Article:

  • Sirodesmin J
  • Epipolythiodioxopiperazine (ETP)
  • Gliotoxin
  • Sirodesmin PL

Properties

Product Name

sirodesmin J

IUPAC Name

[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate

Molecular Formula

C20H26N2O8S3

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C20H26N2O8S3/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-33-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1

InChI Key

YORDWFCXQCUPHI-OQIMMBKLSA-N

Synonyms

epipolythiopiperazine-2,5-dione
sirodesmin
sirodesmin A
sirodesmin B
sirodesmin C
sirodesmin D
sirodesmin E
sirodesmin F
sirodesmin G
sirodesmin H
sirodesmin J
TAN 1496 B
TAN-1496 B

Canonical SMILES

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SSS5)CO)O)(C)C

Isomeric SMILES

C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)O)(C)C

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